molecular formula C9H5F3S B15238956 Benzo[b]thiophene, 6-(trifluoromethyl)-

Benzo[b]thiophene, 6-(trifluoromethyl)-

Cat. No.: B15238956
M. Wt: 202.20 g/mol
InChI Key: RCNKGTHGGUMIHR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzene ring significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Trifluoromethyl)benzo[b]thiophene involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for 6-(Trifluoromethyl)benzo[b]thiophene are not extensively documented in the literature. the scalability of the microwave-assisted synthesis method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation and reduction reactions yield different functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-Methylbenzo[b]thiophene: Contains a methyl group instead of a trifluoromethyl group, leading to variations in electronic properties and applications.

    6-Chlorobenzo[b]thiophene:

Uniqueness

6-(Trifluoromethyl)benzo[b]thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNKGTHGGUMIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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